molecular formula C20H24N2O B1244830 Nitraraine

Nitraraine

Cat. No.: B1244830
M. Wt: 308.4 g/mol
InChI Key: ZRYNKHIKQVFQAE-FMEYXAORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitraraine is a naturally occurring alkaloid isolated from plants of the Nitraria genus, which are known in traditional medicine for their diverse bioactivities . As a research chemical, this compound serves as a valuable reference standard for the phytochemical characterization and quality control of Nitraria-based extracts . Preliminary studies on Nitraria species suggest a rich pharmacological potential, including antitumor, antioxidant, and antimicrobial activities, making compounds like this compound subjects of interest for investigating natural product biosynthesis and mechanisms of action . Researchers can utilize this compound in various in vitro assays to explore its biological properties and contribute to the understanding of its research value. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, clinical use, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[(1S,15S,20S)-1,3,11,12,14,15,16,17,20,21-decahydroyohimban-19-yl]methanol

InChI

InChI=1S/C20H24N2O/c23-12-14-5-3-4-13-11-22-9-8-16-15-6-1-2-7-18(15)21-20(16)19(22)10-17(13)14/h1-2,5-7,13,17,19,21,23H,3-4,8-12H2/t13-,17+,19+/m1/s1

InChI Key

ZRYNKHIKQVFQAE-FMEYXAORSA-N

Isomeric SMILES

C1C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=C1)CO)NC5=CC=CC=C45

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2C(=C1)CO)NC5=CC=CC=C45

Synonyms

nitraraine

Origin of Product

United States

Advanced Synthetic Methodologies for Nitraraine

Early Synthetic Efforts and Structural Ambiguities of Nitraraine

Initial studies on this compound focused on its isolation and preliminary structural characterization using spectral data and chemical transformations. researchgate.net However, the structure originally proposed for this compound was later shown to be incorrect through total synthesis efforts. ub.eduacs.orgnih.gov This highlights a historical challenge in natural product chemistry, where structural elucidation based solely on spectroscopic data could sometimes lead to misassignments, necessitating total synthesis for definitive confirmation. nih.govuoa.grrsc.org The comparison of physical and spectral data between synthetic and natural samples is crucial in establishing identity. oup.comoup.com An alternative structure was subsequently suggested for the alkaloid, based on biosynthetic considerations and comparison with NMR data of related compounds like tangutorine (B1254816). researchgate.netacs.orgnih.gov However, the synthesis of this alternative structure also did not match the data reported for the natural product, indicating ongoing structural ambiguities in the early stages of research. researchgate.netacs.org

Total Synthesis of this compound and its Stereoisomers

The total synthesis of this compound and its stereoisomers has been a key area of research, aiming to definitively establish its structure and provide access to material for further studies. Various strategies have been developed to construct the complex pentacyclic indolo[2,3-a]quinolizidine framework characteristic of this compound. researchgate.netacs.org

Another approach to the putative structure of this compound utilized a stereoselective cyclocondensation of (S)-tryptophanol with an appropriately substituted δ-oxoester, followed by a regio- and stereoselective cyclization of the resulting oxazolopiperidones. researchgate.net This strategy leveraged tryptophanol as a chiral starting material and a source of chirality. researchgate.net

Chiral synthesis of α-yohimbane alkaloids, including (−)-nitraraine and (−)-dihydrothis compound, has been achieved using the Claisen-Cope rearrangement as a key step. oup.comoup.com However, comparison of the data for these synthetic compounds with the natural products did not establish identity, further emphasizing the structural puzzles surrounding this compound. oup.comoup.com

Enantioselective Synthesis Strategies for this compound

Enantioselective synthesis is crucial for accessing the naturally occurring stereoisomer of this compound and its enantiomers. Strategies in this area have often involved the use of chiral starting materials or reagents to control the stereochemistry of key steps. The use of (S)-tryptophanol as a chiral scaffold in the synthesis of the putative this compound structure exemplifies this approach. researchgate.netacs.org Enantioselective construction of the indolo[2,3-a]quinolizidine moiety, a core structure in this compound, has been a focus, often employing stereoselective cyclocondensation and cyclization reactions. researchgate.netacs.org Asymmetric phase-transfer catalytic α-allylations of α-carboxylactams have also been explored in the enantioselective total synthesis of related Nitraria alkaloids. figshare.com

Key Reaction Pathways and Mechanistic Considerations

Several key reaction pathways and mechanistic considerations are central to the synthesis of this compound. The formation of the indolo[2,3-a]quinolizidine ring system is a critical transformation. Reactions such as stereoselective cyclocondensation and intramolecular cyclizations play vital roles. researchgate.netacs.org The Bischler-Napieralski cyclization has been considered for assembling the pentacyclic skeleton. acs.org

The three-component coupling reaction involving a pentadienyltin reagent, a C=N bond, and an acyl chloride is another significant pathway, proceeding through a bicycloannulation process. uni-tuebingen.de The stereoselectivity observed in such reactions is a key mechanistic aspect. uni-tuebingen.de

The Claisen-Cope rearrangement has been successfully employed as a key step in the chiral synthesis of α-yohimbane alkaloids, including synthetic samples of (−)-nitraraine and (−)-dihydrothis compound. oup.comoup.com This rearrangement allows for the construction of cyclic systems with control over relative stereochemistry.

Mechanistic studies are important for understanding the factors that influence the yield and stereoselectivity of these key transformations. Considerations such as catalyst choice, reaction conditions, and the nature of intermediates (e.g., iminium salts, nitrenes) are critical. uni-tuebingen.debyjus.comaakash.ac.in

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is pursued to explore structure-activity relationships and develop compounds with potentially modified or improved properties. This involves introducing structural variations while retaining core features of the this compound scaffold.

Derivatization Strategies for Structural Modifications

Derivatization strategies for modifying the this compound structure or synthesizing analogues can involve various chemical transformations. These may include modifications to the existing functional groups (e.g., the hydroxymethyl group), alterations to the indole (B1671886) or quinolizidine (B1214090) ring systems, or the introduction of new substituents.

Examples of chemical transformations studied for this compound include acylation, hydrogenation, and oxidation. researchgate.net Dehydration of this compound has been shown to lead to the formation of β-carboline derivatives. researchgate.net

The synthesis of analogues often utilizes similar key reactions and strategies developed for the total synthesis of this compound, but with modified starting materials or reagents to incorporate different structural features. For instance, the synthesis of a 10-methoxy analogue of (−)-nitraraine has been reported using a cascading single-step sequence under Heck reaction conditions. researchgate.net

Derivatization methods are also employed in analytical chemistry for the detection and quantification of compounds, although the focus here is on synthetic modifications for generating new chemical entities. iarc.frnih.govnih.govresearchgate.net These methods involve reacting the target molecule with a reagent to produce a derivative with properties more suitable for analysis, such as improved volatility or detectability. While these analytical derivatizations are distinct from synthetic modifications aimed at creating analogues, the underlying chemical reactions may sometimes overlap (e.g., acylation).

Stereocontrolled Annulations in this compound Synthesis

Stereocontrolled annulation reactions represent powerful tools in the synthesis of complex polycyclic natural products such as this compound, allowing for the simultaneous formation of rings and the precise control over the configuration of newly generated stereocenters. Several approaches employing stereocontrolled annulations have been explored in the context of synthesizing this compound's proposed structures or related yohimbine-type scaffolds.

One notable strategy involves base-promoted double Michael addition reactions utilizing a silylated Nazarov reagent and unsaturated indolo[2,3-a]quinolizidine lactams ub.edutdx.cat. This annulation sequence facilitates the one-pot formation of two carbon-carbon bonds, specifically at the C-15/C-16 and C-19/C-20 positions, while simultaneously establishing two stereogenic centers at C-15 and C-20 tdx.cat. The stereochemical outcome of this annulation, particularly the relative configuration at the C-3 and C-15 positions, can be influenced by the reaction conditions, including the choice of base and solvent, as well as the substituent present on the indole nitrogen ub.edutdx.cat. For instance, using Cs₂CO₃ in DCM typically leads to the stereoselective formation of the H-3/H-15 trans pentacyclic system with high diastereoselectivity tdx.cat. Conversely, employing DBU in THF can reverse the stereoselectivity, predominantly yielding the cis isomer tdx.cat. The presence of a tert-butoxycarbonyl (Boc) group on the indole nitrogen has also been shown to induce a reversal in facial selectivity during annulation with the silylated Nazarov reagent, leading to the formation of 3-H/15-H cis pentacycles from N-Boc substituted lactams, whereas N-H or N-Ts indoles typically afford the trans products ub.edu. Theoretical calculations have been employed to rationalize this observed reversal in facial selectivity ub.edu.

Another approach to constructing the α-alloyohimbine framework, found in (-)-Nitraraine and its analogues, involves a cascading single-step stereoselective sequence from chiral mono-substituted N-2-(3-indolyl)ethyltetrahydropyridine precursors under Heck reaction conditions researchgate.netresearchgate.net. This palladium-catalyzed cascade cyclization allows for the stereocontrolled assembly of the target ring system. researchgate.netresearchgate.net

Other synthetic efforts towards yohimbane alkaloids related to this compound have utilized key stereocontrolled transformations such as the Claisen-Cope rearrangement researchgate.netoup.com and three-component coupling reactions involving 2,4-pentadienyltin reagents, C=N bonds, and α,β-unsaturated acyl chlorides researchgate.net. These methodologies highlight the diverse strategies employed to achieve the required stereochemistry during the construction of the complex ring systems found in this compound and related compounds.

Molecular Structure Elucidation and Conformational Analysis of Nitraraine

Detailed Spectroscopic Characterization (e.g., NMR, MS for structural confirmation)

Spectroscopic techniques are fundamental to determining the structure of novel natural products. For Nitraraine, while detailed spectral data for the confirmed, correct structure remains elusive in many publicly accessible scientific databases, the analysis of related compounds and the data that led to structural revisions provide significant insight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For alkaloids of this type, ¹H NMR provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). ¹³C NMR complements this by providing the number of distinct carbon environments.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Putative this compound-Type Skeleton (Note: This table is a generalized representation for educational purposes, as specific, verified data for the true structure of this compound is not widely published.)

Position δC (ppm) δH (ppm) (Multiplicity, J in Hz)
2 55.2 3.98 (dd, 11.5, 4.5)
3 30.1 1.85 (m), 2.10 (m)
5 52.8 3.55 (d, 10.5)
6 22.5 1.70 (m)
7 110.2 7.50 (d, 8.0)
8 121.5 7.15 (t, 7.5)
9 118.9 7.08 (t, 7.5)
10 111.3 7.30 (d, 8.0)
12 136.4 -
13 127.8 -
14 35.6 2.80 (m), 3.10 (m)
15 60.1 4.15 (t, 6.0)
16 45.3 2.95 (m)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern in MS/MS experiments can reveal the nature of different structural subunits. For this compound, mass spectrometry would have been crucial in establishing its molecular weight and elemental composition, guiding the initial structural proposals.

Crystallographic Analysis (if available) for Absolute Configuration

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal of the compound, which can be a significant challenge for many natural products.

To date, there are no publicly available reports of a successful single-crystal X-ray diffraction analysis for this compound. Such an analysis would be definitive in establishing the connectivity of all atoms and their precise arrangement in space, including the absolute configuration of all stereogenic centers. The lack of crystallographic data has been a contributing factor to the historical difficulties in assigning the correct structure to this alkaloid.

Conformational Landscape and Stereochemical Features of this compound

The conformational landscape refers to the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. For a polycyclic system like that proposed for this compound, the conformational freedom is significantly restricted. The molecule is expected to exist in one or a few low-energy chair or boat-like conformations for its saturated ring systems. Computational modeling, in conjunction with NMR data (specifically NOE correlations), is often employed to determine the most stable conformation and the relative orientation of substituents. However, without the confirmed structure of this compound, a detailed and accurate conformational analysis remains speculative.

Structural Revisions and Confirmation of Putative Structures

The history of this compound's structure is a prime example of the rigorous process of structural elucidation in natural product chemistry. An initial structure was proposed based on the interpretation of spectroscopic data. However, this proposed structure was later proven to be incorrect through total synthesis. The synthetic molecule did not match the physical and spectroscopic properties of the natural isolate.

Subsequently, a revised, or putative, structure for this compound was proposed based on biosynthetic considerations and by comparing its reported ¹H NMR data with that of a related alkaloid, tangutorine (B1254816). A stereoselective total synthesis of this new putative structure was undertaken to either confirm or refute it. The synthesis was successfully achieved, but a comparison of the synthetic compound's melting point and ¹H NMR spectrum with the data reported for natural this compound revealed that they were not identical.

This crucial finding demonstrated that the second proposed structure was also incorrect. Therefore, the true molecular structure of this compound remains an open question in the field of alkaloid chemistry. This ongoing mystery underscores the importance of total synthesis as the ultimate proof of a proposed natural product structure.

Computational Chemistry and Theoretical Studies of Nitraraine

Quantum Chemical Calculations for Structural Validation and Energetics

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and energy of molecules with high accuracy. These methods are particularly crucial for complex natural products where experimental data may be ambiguous or difficult to obtain.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like nitraraine, DFT calculations would be instrumental in several key areas:

Structural Validation: Historically, the exact structure of this compound has been a subject of investigation. DFT calculations can be employed to optimize the geometries of proposed diastereomers of this compound. By calculating the theoretical spectroscopic data (such as NMR chemical shifts and coupling constants) for each optimized structure, a direct comparison with experimental data can be made to confirm or refute a proposed structure. This approach has been successfully used to resolve structural ambiguities in other complex alkaloids.

Energetics and Stability: DFT methods allow for the precise calculation of the electronic energy of a molecule. This can be used to determine the relative stabilities of different isomers or conformers of this compound. The calculated energies can provide a thermodynamic basis for why a particular isomer is preferentially formed in nature or in a synthetic route.

Electronic Properties: DFT can also be used to compute various electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These properties are crucial for understanding the reactivity of this compound and its potential interactions with biological targets.

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical this compound Isomers

IsomerMethod/Basis SetRelative Energy (kcal/mol)
Isomer AB3LYP/6-31G(d)0.00
Isomer BB3LYP/6-31G(d)+2.5
Isomer CB3LYP/6-31G(d)+5.1

Note: This table is illustrative and does not represent actual published data for this compound. It demonstrates how DFT calculations can be used to compare the relative stabilities of different molecular structures.

The complex polycyclic framework of this compound suggests the possibility of multiple low-energy conformations. A thorough conformational analysis is essential for understanding its three-dimensional structure and how it might interact with its environment.

Computational conformational searches can be performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations (like DFT) to refine the energies of the identified conformers. The results of such an analysis would provide a potential energy surface, highlighting the most stable conformers and the energy barriers between them. This information is critical for predicting the predominant shape of the molecule in solution.

Table 2: Hypothetical Low-Energy Conformers of this compound and Their Predicted Properties

ConformerDihedral Angle (°C) (e.g., C1-C2-C3-N4)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
165.40.075.3
2-170.21.213.5
355.82.511.2

Note: This is a hypothetical data table illustrating the type of information that would be generated from a conformational energy analysis of this compound.

Molecular Dynamics Simulations for Conformational Flexibility (if applicable)

While not extensively documented for this compound itself, Molecular Dynamics (MD) simulations would be a powerful tool to study its conformational flexibility. MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. For a flexible molecule, MD can reveal:

The range of accessible conformations under physiological conditions.

The timescales of conformational changes.

The influence of solvent on molecular shape and dynamics.

Such simulations could provide valuable insights into how this compound might adapt its shape to bind to a biological receptor.

Computational Approaches in Elucidating Reaction Mechanisms in this compound Synthesis

The total synthesis of this compound is a challenging endeavor, and computational chemistry can play a significant role in understanding and optimizing synthetic strategies. nih.govmdpi.compuzzlepiece.org By modeling the reaction pathways of key synthetic steps, it is possible to:

Identify Transition States: Computational methods can locate the transition state structures for chemical reactions, which are the highest energy points along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. This allows for the comparison of different potential reaction pathways to predict which will be kinetically favored.

Understand Stereoselectivity: For reactions that can produce multiple stereoisomers, computational modeling can help to explain the origin of the observed stereoselectivity by comparing the activation energies of the pathways leading to each product.

For example, in a key cyclization step in a proposed synthesis of this compound, DFT calculations could be used to model the transition states for the formation of different diastereomers, thereby predicting the stereochemical outcome of the reaction.

Cheminformatics and Database Analysis of this compound and Related Alkaloids

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of this compound and its related alkaloids from the Nitraria genus, cheminformatics approaches could be used to:

Structural Similarity Searching: By representing the structure of this compound as a molecular fingerprint, it is possible to search large chemical databases for structurally similar compounds. This can help to identify other natural products or synthetic molecules with potentially related biological activities. nih.govresearchgate.net

Scaffold Analysis: Analyzing the molecular scaffolds of all known Nitraria alkaloids can reveal common structural motifs and patterns of substitution. This information can provide insights into the biosynthesis of these compounds and guide the design of new derivatives.

Property Prediction: Cheminformatics models can be used to predict various physicochemical and biological properties of this compound, such as its solubility, lipophilicity, and potential for binding to various protein targets.

Pre Clinical Research on Nitraraine Molecular and Cellular Mechanisms

In Vitro Investigations of Molecular Interactions

In vitro studies are crucial for understanding how a compound interacts with biological targets at the molecular level. These investigations typically involve assessing effects on enzymes, receptors, and cellular pathways in controlled laboratory settings. While Nitraria extracts and other alkaloids from the genus have been subject to such studies, specific data pertaining directly to Nitraraine's molecular interactions is not extensively reported in the examined literature.

Enzyme Modulation Studies

Studies on Nitraria extracts have indicated inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, α-amylase, and α-glucosidase. nih.gov Additionally, some compounds isolated from Nitraria sibirica have shown protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. nih.gov However, specific enzyme modulation data, such as IC50 values or kinetic parameters, for isolated this compound were not found in the provided search results. General principles of enzyme modulation studies involve assessing the impact of a compound on enzyme activity, often determining potency and exploring the mechanism of inhibition or activation.

Receptor Binding Profiling

Receptor binding studies are employed to determine if a compound interacts with specific cellular receptors, which can be key mediators of biological signals. While the broad pharmacological review of the Nitraria genus mentions potential effects related to conditions involving receptor-mediated pathways researchgate.net, specific receptor binding profiles or affinities for isolated this compound were not detailed in the retrieved information. Molecular docking studies have been performed for other compounds from Nitraria extracts against targets like VEGFR2. nih.gov

Cellular Pathway Perturbations (e.g., signaling cascades)

Investigation into how a compound perturbs cellular signaling pathways helps elucidate its mechanism of action within a living cell context. Research on Nitraria schoberi compounds has utilized network pharmacology to explore their potential roles in neurological disorders, suggesting involvement with various pathways. nih.gov However, the specific effects of isolated this compound on particular signaling cascades were not elaborated upon in the search results. Understanding pathway perturbations often involves examining changes in the activity of kinases, transcription factors, and other key components of signaling networks.

Mechanistic Studies in Model Systems (e.g., cellular assays, in silico predictions)

Mechanistic studies in model systems, including cellular assays and in silico predictions, provide insights into the biological activities of compounds and their underlying mechanisms. While general bioactivities of Nitraria extracts have been assessed in cellular models, specific mechanistic details for isolated this compound in these systems are limited in the available data.

Investigation of Proposed Bioactivity at the Molecular Level

Based on the reported bioactivities of Nitraria extracts, such as antioxidant and enzyme inhibitory effects nih.govnih.gov, it is plausible that constituent alkaloids like this compound contribute to these effects. However, specific studies detailing the molecular-level interactions responsible for any proposed bioactivity of isolated this compound were not found. Mechanistic investigations at this level often involve techniques to probe direct binding or functional modulation of specific molecular targets.

Future Directions in Nitraraine Research

Development of Novel and Efficient Asymmetric Synthetic Routes

The synthesis of complex natural products like alkaloids, which may include Nitraraine, often requires the development of efficient and stereoselective synthetic routes. Future research in this area will focus on novel asymmetric synthetic methodologies to enable the controlled construction of this compound's molecular architecture. This includes exploring and refining techniques such as organocatalysis, biocatalysis, and metal catalysis, aiming for high enantioselectivity and diastereoselectivity. nih.govnih.gov

Advancements in continuous flow chemistry are also expected to play a significant role, offering potential for more sustainable, scalable, and efficient synthesis of this compound compared to traditional batch processes. nih.gov The integration of synthetic biology approaches for the production of complex molecules or key intermediates represents another promising future direction. nih.gov The goal is to develop synthetic strategies that are not only chemically efficient but also environmentally benign, aligning with the principles of green chemistry. nih.gov

Future synthetic efforts will likely involve:

Designing catalytic systems that can precisely control the formation of stereocenters in this compound.

Utilizing computational chemistry to design and optimize synthetic pathways and predict reaction outcomes.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the behavior and interactions of this compound in complex biological or environmental matrices necessitates the application of advanced spectroscopic and imaging techniques capable of in situ analysis. Future research will increasingly employ methods that provide real-time, molecular-level information without extensive sample preparation.

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) offer high sensitivity for detecting molecules at low concentrations, which could be valuable for studying this compound in biological systems or complex mixtures. High-Resolution Mass Spectrometry (HRMS) will continue to be crucial for accurate identification and characterization of this compound and its potential metabolites or degradation products.

The integration of spectroscopic methods with advanced imaging techniques will enable the visualization of this compound's distribution and localization within cells or tissues. Future developments in miniaturized and portable spectroscopic instruments will also facilitate in situ measurements in various environments. The application of artificial intelligence and machine learning for the analysis of complex spectroscopic data is expected to enhance the speed and accuracy of interpretation.

Exploration of New Molecular Targets and Pathways (based on in silico and in vitro screening)

Future research will extensively utilize in silico and in vitro screening approaches to explore potential new molecular targets and biological pathways modulated by this compound. Computational methods, such as molecular docking, virtual screening, and de novo design, will be employed to predict interactions between this compound and a wide range of biological macromolecules, including proteins, enzymes, and receptors.

These in silico predictions will guide subsequent in vitro validation studies. High-throughput screening (HTS) assays, cell-based assays, and biochemical experiments will be used to experimentally confirm predicted interactions and identify novel biological activities. The iterative combination of in silico predictions and in vitro experimental validation is a powerful strategy for accelerating the discovery of potential targets and understanding the initial biological effects of this compound.

Future research will aim to:

Build comprehensive libraries of potential molecular targets for in silico screening based on this compound's structural features.

Develop and implement high-throughput in vitro assays to efficiently screen for interactions and activities.

Utilize phenotypic screening approaches to identify broader biological effects that can then be linked to specific molecular pathways.

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Deeper Mechanistic Understanding

To gain a deeper and more comprehensive understanding of how this compound affects biological systems, future research will increasingly integrate various omics technologies. The combination of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular changes induced by this compound exposure.

Proteomics can reveal changes in protein expression levels and post-translational modifications, providing insights into the cellular machinery affected by this compound. Metabolomics can identify alterations in metabolic pathways, offering a direct readout of the biochemical state of a biological system. Transcriptomics can highlight changes in gene expression, indicating which genes are activated or repressed in response to this compound.

Integrating these diverse datasets through advanced bioinformatics and computational modeling will enable the construction of complex biological networks and the identification of key nodes and pathways influenced by this compound. This integrated omics approach is crucial for elucidating the detailed molecular mechanisms of action and identifying potential biomarkers of response or exposure. Challenges in integrating and interpreting large-scale multi-omics datasets will drive the development of new computational tools and analytical strategies.

Ethical Considerations in Pre-clinical Research Methodologies

Ethical considerations are paramount in all stages of research involving chemical compounds like this compound, particularly in preclinical studies aimed at understanding its biological effects. Future research will continue to emphasize the importance of ethical frameworks and guidelines to ensure responsible and humane scientific practice.

A core principle in preclinical research involving animals is the application of the 3Rs: Replace, Reduce, and Refine. Future methodologies will focus on developing and utilizing alternative in vitro models, such as organoids and microphysiological systems, to replace or reduce the reliance on animal testing where possible. When animal studies are necessary, efforts will be made to refine experimental procedures to minimize distress and improve animal welfare.

Q & A

Q. Q1. What experimental methods are most reliable for synthesizing Nitraraine and validating its structure?

  • Methodological Answer : The stereoselective total synthesis of this compound involves multi-step organic reactions, with critical characterization using ¹H NMR (400 MHz, δ 5.22 in CF₃COOH) and melting point analysis (280–281°C) to confirm purity and stereochemistry . Key steps include chiral resolution and comparison with synthetic analogs (e.g., Compound 5, δ 5.86 in CF₃COOH) to resolve spectral ambiguities. Ensure reproducibility by adhering to protocols for solvent purity and reaction temperature control .

Q. Q2. How should researchers design experiments to isolate this compound from natural sources while minimizing degradation?

  • Methodological Answer : Use cold extraction techniques with non-polar solvents to preserve labile functional groups. Pair chromatographic separation (e.g., HPLC) with mass spectrometry to track degradation products. Document solvent ratios and column pressures systematically to enable replication .

Advanced Research Questions

Q. Q3. How can contradictions in NMR data between synthetic this compound and natural isolates be resolved?

  • Methodological Answer : Discrepancies in δ values (e.g., δ 5.22 vs. δ 5.86 in CF₃COOH) may arise from stereochemical variations or solvent interactions. Conduct variable-temperature NMR and X-ray crystallography to confirm conformation. Cross-validate with synthetic intermediates (e.g., Compound 5) to isolate artifacts .

Q. Q4. What frameworks are effective for analyzing this compound’s bioactivity when preliminary data conflicts with existing literature?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
    • Feasibility : Replicate assays under controlled oxygen levels to test oxidative instability.
    • Novelty : Compare results against structurally related alkaloids (e.g., vinblastine) to identify unique mechanisms.
      Use systematic reviews to contextualize contradictions and prioritize hypotheses .

Q. Q5. How can computational models improve the efficiency of this compound’s stereochemical optimization?

  • Methodological Answer : Employ density functional theory (DFT) to predict energetically favorable conformations. Validate with experimental optical rotation data. For dynamic processes (e.g., tautomerism), use molecular dynamics simulations to map reaction pathways .

Methodological Best Practices

Q. Q6. What strategies ensure rigor in interpreting this compound’s pharmacological data across inconsistent studies?

  • Methodological Answer :
    • Bias Mitigation : Use blinded analysis for bioassay interpretation and involve independent statisticians .
    • Data Synthesis : Apply PICO framework (Population, Intervention, Comparison, Outcome) to meta-analyses. For example:
  • Population: Cancer cell lines (e.g., HeLa).
  • Intervention: this compound dosage (IC₅₀).
  • Comparison: Positive controls (e.g., doxorubicin).
  • Outcome: Apoptosis rates.
    • Report confidence intervals and effect sizes to quantify uncertainty .

Q. Q7. How should researchers address gaps in this compound’s mechanistic studies while ensuring ethical compliance?

  • Methodological Answer :
    • Ethical Design : Adhere to 3R principles (Replacement, Reduction, Refinement) for in vivo studies. Use organoid models as alternatives .
    • Collaboration : Partner with clinical pharmacologists to align preclinical findings with translational goals. Document negative results to prevent publication bias .

Data Presentation and Reproducibility

Q. Q8. What standards should be followed when reporting this compound’s physicochemical properties?

  • Methodological Answer :
    • Tables for Clarity :
PropertyThis compoundCompound 5
Melting Point (°C)280–281241–242
¹H NMR (δ in CF₃COOH)5.225.86
SourceNatural isolateSynthetic analog
  • Reproducibility : Disclose solvent suppliers (e.g., Sigma-Aldrich Lot #) and instrument calibration protocols .

Q. Q9. How can researchers enhance the reproducibility of this compound’s synthetic protocols?

  • Methodological Answer :
    • Stepwise Documentation : Use video protocols for critical steps (e.g., chiral catalyst addition).
    • Open Data : Share raw NMR spectra and crystallography files via repositories like Zenodo .

Theoretical and Interdisciplinary Extensions

Q10. What novel research questions emerge from this compound’s structural similarity to other bioactive alkaloids?

  • Methodological Answer : Investigate structure-activity relationships (SAR) by synthesizing analogs with modified indole rings. Use machine learning to predict bioactivity cliffs and prioritize high-value targets .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.